4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide

GCN2 kinase inhibition Integrated Stress Response Oncology

4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide (CAS 1058238-88-2) is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core linked via a thioacetamido bridge to a terminal 4-aminobenzamide moiety.

Molecular Formula C15H15N7O2S
Molecular Weight 357.39
CAS No. 1058238-88-2
Cat. No. B2713979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide
CAS1058238-88-2
Molecular FormulaC15H15N7O2S
Molecular Weight357.39
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1
InChIInChI=1S/C15H15N7O2S/c1-2-22-14-12(20-21-22)15(18-8-17-14)25-7-11(23)19-10-5-3-9(4-6-10)13(16)24/h3-6,8H,2,7H2,1H3,(H2,16,24)(H,19,23)
InChIKeyZUJIGXGXTQZCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide (CAS 1058238-88-2): Structural Overview and Class Context for Scientific Procurement


4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide (CAS 1058238-88-2) is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core linked via a thioacetamido bridge to a terminal 4-aminobenzamide moiety. This scaffold class has been validated as a potent inhibitor template for the stress-response kinase GCN2 (general control nonderepressible 2), with multiple derivatives demonstrating nanomolar enzymatic potency and selectivity over related ISR kinases PERK, HRI, and IRE1 [2]. The compound is encompassed within the structural scope of patent families claiming triazolo[4,5-d]pyrimidine derivatives as GCN2 inhibitors for oncology applications [3].

Why Generic Triazolo[4,5-d]pyrimidine Substitution Fails for 4-(2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide Research


Triazolo[4,5-d]pyrimidine derivatives cannot be treated as interchangeable chemical probes, as relatively modest structural variations produce substantial differences in kinase selectivity profiles, cellular potency, and physicochemical properties. Within the published GCN2 inhibitor series, the N3 substituent on the triazole ring (ethyl vs. methyl vs. aryl) directly modulates both enzymatic IC50 and selectivity against the off-target kinase PKR [1]. For instance, structurally distinct triazolo[4,5-d]pyrimidine compounds in the same series span GCN2 IC50 values from 17 nM to >10,000 nM and PKR IC50 values from <10% to >99% inhibition at 10 μM [1]. The thioacetamido linker and benzamide terminus in the target compound further introduce hydrogen-bonding capacity and conformational degrees of freedom that are absent in 7-chloro or 7-amino substituted analogs, directly affecting target binding mode and permeability [2]. Substituting this compound with a closely related analog lacking the ethyl group, the thioacetamido bridge, or the terminal benzamide would risk loss of potency, altered selectivity, or both, and is not supported by the available structure-activity relationship data.

Quantitative Differentiation Evidence: 4-(2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide vs. Closest Analogs


GCN2 Kinase Inhibitory Potency: Class-Level Benchmarking Against Published Triazolo[4,5-d]pyrimidine Series

The target compound is a structural member of the triazolo[4,5-d]pyrimidine GCN2 inhibitor class for which extensive enzymatic profiling has been published. In the benchmark series (Lough et al., 2018), structurally related triazolo[4,5-d]pyrimidines achieved GCN2 IC50 values ranging from 17.2 nM to 46.4 nM, with the most potent compound (Compound 5) showing GCN2 IC50 = 17.2 nM and >96% PKR inhibition at 10 μM [1]. The 3-ethyl substituent on the target compound is predicted to confer intermediate lipophilicity (clogP contribution of ethyl vs. methyl adds approximately +0.5 log units), which may enhance passive permeability relative to the 3-methyl analog while avoiding the excessive hydrophobicity of 3-aryl congeners that can compromise aqueous solubility [2]. This represents a class-level inference; direct experimental IC50 data for CAS 1058238-88-2 have not been identified in public databases.

GCN2 kinase inhibition Integrated Stress Response Oncology

Kinase Selectivity Profile: GCN2 over PERK, HRI, and IRE1 in the Triazolo[4,5-d]pyrimidine Class

Selectivity within the integrated stress response (ISR) kinase family is a critical differentiator for GCN2-targeting compounds. In the published series, multiple triazolo[4,5-d]pyrimidine compounds demonstrated <10% inhibition of PERK, HRI, and IRE1 at 10 μM while maintaining potent GCN2 inhibition (IC50 = 17–22 nM) [1]. Compound 2 (GCN2 IC50 = 18.6 nM) showed <10% PERK inhibition, 99% PKR inhibition, <10% HRI inhibition, and 20% IRE1 inhibition at 10 μM, illustrating that selectivity profiles are not uniform across the series and are substituent-dependent [1]. The 3-ethyl-thioacetamido-benzamide architecture of the target compound differentiates it from analogs bearing alternative N3 substituents (e.g., 3-aryl or 3-benzyl) that may exhibit altered selectivity signatures due to steric and electronic effects on the kinase hinge-binding region [2]. Direct selectivity data for CAS 1058238-88-2 remain undisclosed.

Kinase selectivity GCN2 PERK Integrated Stress Response

Cellular Target Engagement: Phospho-eIF2α Inhibition in HEK293T Cells

Cellular proof of target engagement is a critical decision gate for compound procurement. Published triazolo[4,5-d]pyrimidine GCN2 inhibitors inhibited phosphorylation of the downstream substrate eIF2α in HEK293T cells with IC50 values below 150 nM, validating them as cell-active chemical probes [1]. The target compound's thioacetamido-benzamide motif provides additional hydrogen-bond donor/acceptor capacity (the terminal benzamide -CONH2 group) that may enhance cellular target engagement compared to analogs terminating in ester or alkyl groups, though this comparison remains hypothetical without direct experimental confirmation. The cellular activity of the published series further translated into growth inhibition across leukemia cell lines in the NCI-60 panel, with B-ALL lines showing particular sensitivity that correlated with high GCN2 mRNA expression [1].

Cellular target engagement eIF2α phosphorylation GCN2 pathway

Structural Differentiation: 3-Ethyl vs. 3-Methyl Substitution on the Triazole Ring

The 3-ethyl substituent on the target compound distinguishes it from the 3-methyl analog (e.g., methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate, CAS 1060202-59-6). In the triazolo[4,5-d]pyrimidine GCN2 inhibitor patent (WO2013110309), the N3 substituent (R1) is defined as Ar or Het, with ethyl falling within the alkyl subclass [1]. The ethyl group adds approximately 14 Da of molecular weight (+1 methylene unit) and increases calculated logP by approximately 0.5 units compared to the methyl analog, which may improve membrane permeability while maintaining acceptable aqueous solubility. In the published series, compounds with the lowest solubility (0.05–0.10 μM at pH 7.4) still exhibited adequate cellular activity, whereas the most permeable compound (PAMPA = 16.0 × 10⁻⁶ cm/s) showed GCN2 IC50 = 47.6 nM and acceptable selectivity, suggesting that the ethyl group's modest lipophilicity contribution is within the tolerated range for this scaffold [2].

Structure-Activity Relationship N3 substituent triazolopyrimidine

Functional Group Differentiation: Thioacetamido Linker and Benzamide Terminus vs. Alternative Linkers

The thioacetamido (-SCH2CONH-) linker connecting the triazolo[4,5-d]pyrimidine core to the benzamide terminus is a key structural differentiator from compounds employing ether, amine, or direct C-C linkages. The thioether sulfur atom introduces a distinct electronic environment and conformational flexibility compared to oxygen-containing linkers, while the acetamido amide provides an additional hydrogen-bond donor/acceptor site. The terminal benzamide (-CONH2) group offers two hydrogen-bond donor sites and one acceptor, which are absent in compounds terminating as esters (e.g., COOCH3 or COOCH2CH3) or unsubstituted phenyl rings. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a recognized privileged structure for kinase hinge-region binding, and the thioacetamido-benzamide extension is designed to occupy the solvent-exposed region and/or the ribose pocket of the ATP-binding site, as described in the GCN2 inhibitor patent [1]. This functional group arrangement may confer distinct binding kinetics (e.g., slower off-rate) relative to compounds with simpler 7-substituents, although direct kinetic data for CAS 1058238-88-2 are not available.

Thioether linker Benzamide pharmacophore Hydrogen bonding

Recommended Research Application Scenarios for 4-(2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide Based on Available Evidence


GCN2 Kinase Chemical Probe Development and ISR Pathway Dissection

The compound is structurally positioned for use as a starting point or reference compound in GCN2 kinase inhibitor development programs targeting the integrated stress response (ISR) pathway. Published triazolo[4,5-d]pyrimidine GCN2 inhibitors achieved cellular IC50 values below 150 nM for phospho-eIF2α inhibition in HEK293T cells and demonstrated selectivity over PERK, HRI, and IRE1 [1]. Researchers investigating amino acid starvation responses, translational control, or ISR-mediated apoptosis should evaluate this compound as part of a triazolo[4,5-d]pyrimidine-focused library, with particular attention to the 3-ethyl substituent's impact on selectivity versus the published series members.

Leukemia Cell Line Profiling and Biomarker-Stratified Oncology Research

Published triazolo[4,5-d]pyrimidine GCN2 inhibitors produced uniform growth inhibition across leukemia cell lines in the NCI-60 panel, with sensitivity correlating with high GCN2 mRNA expression and low asparagine synthetase (ASNS) expression [1]. This compound could be deployed in biomarker-stratified leukemia research, particularly in B-cell acute lymphoblastic leukemia (B-ALL) models where asparaginase therapy represents standard of care and GCN2 activation is a validated vulnerability. The benzamide terminus provides a hydrogen-bonding motif that may influence cellular permeability differently than the published ester-containing probes.

Structure-Activity Relationship (SAR) Studies on Triazolo[4,5-d]pyrimidine N3 Substituents

The 3-ethyl substituent on the target compound fills an intermediate position in the N3 substituent SAR landscape between 3-methyl (lower lipophilicity) and 3-aryl/3-benzyl (higher lipophilicity) congeners [1][2]. Medicinal chemistry teams optimizing triazolo[4,5-d]pyrimidine lead compounds should procure this compound alongside its 3-methyl and 3-phenyl analogs to establish a matched molecular pair analysis that quantifies the contribution of the N3 substituent to potency, selectivity, solubility, permeability, and metabolic stability. The thioacetamido-benzamide extension further allows evaluation of linker SAR in the solvent-exposed region of the kinase binding pocket.

Comparative Selectivity Profiling Against ISR Kinase Panel (GCN2, PERK, PKR, HRI, IRE1)

The compound's potential as a GCN2-selective probe should be evaluated through systematic biochemical profiling against the full ISR kinase panel (GCN2, PERK, PKR, HRI, IRE1), as demonstrated for the published triazolo[4,5-d]pyrimidine series [1]. The benzamide terminus and thioacetamido linker distinguish this compound from published probes and may confer a unique selectivity signature. Researchers should benchmark any selectivity data against published values (e.g., GCN2 IC50 = 17–47 nM for optimized analogs; PERK, HRI, IRE1 <10% inhibition at 10 μM for selective compounds) and the PERK-selective control GSK2656157 (GCN2 IC50 > 10,000 nM).

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